An In-depth Technical Guide to the Molecular Structure of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide
An In-depth Technical Guide to the Molecular Structure of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide, a molecule of significant interest in medicinal chemistry due to the prevalence of the pyrazole core in numerous therapeutic agents.[1][2] This document will delve into the nuanced structural features and physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in drug discovery, forming the core of a wide array of biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a nitro group and a carboxamide moiety can significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and overall biological activity, making N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide a compelling subject for detailed structural analysis.
Molecular Structure and Conformation
While a specific crystal structure for N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide is not publicly available, its molecular geometry can be inferred from related structures and computational modeling. The core of the molecule is a planar 5-membered pyrazole ring. The N,N-dimethyl-carboxamide group at the 3-position and the nitro group at the 5-position are key functional groups that dictate the molecule's overall conformation and reactivity.
The planarity of the pyrazole ring is a well-established feature. The C-N and N-N bond lengths within the ring are expected to be intermediate between single and double bonds, indicative of aromatic character. The nitro group at the 5-position is a strong electron-withdrawing group, which will significantly influence the electron density distribution within the pyrazole ring. The carboxamide group at the 3-position will likely exhibit some degree of rotation around the C-C bond connecting it to the pyrazole ring. The two methyl groups on the amide nitrogen will also have rotational freedom.
Key Structural Features (Predicted):
| Feature | Predicted Characteristic |
| Pyrazole Ring | Planar, Aromatic |
| C3-Carboxamide Bond | Potential for rotation, influencing overall conformation |
| C5-Nitro Group Bond | Likely coplanar with the pyrazole ring to maximize resonance |
| N-Dimethyl Amide | Pyramidal geometry at the nitrogen atom |
Synthesis and Characterization
The synthesis of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide can be logically achieved through a two-step process starting from 5-nitro-1H-pyrazole-3-carboxylic acid. This approach is a standard and reliable method for the preparation of carboxamides.
Synthetic Workflow
The proposed synthetic pathway involves the conversion of the carboxylic acid to an acid chloride, followed by amidation with dimethylamine.
Caption: Proposed synthetic workflow for N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide.
Experimental Protocol
Step 1: Synthesis of 5-Nitro-1H-pyrazole-3-carbonyl chloride
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To a stirred suspension of 5-nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂, 2-3 equivalents) dropwise at 0 °C.
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Add a catalytic amount of N,N-dimethylformamide (DMF).
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Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-nitro-1H-pyrazole-3-carbonyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide
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Dissolve the crude 5-nitro-1H-pyrazole-3-carbonyl chloride in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran (THF).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of dimethylamine (2.2 equivalents) in the same solvent.
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Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-3 hours.
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Monitor the reaction by TLC.
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide.
Spectroscopic Characterization (Predicted)
The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.
¹H NMR Spectroscopy:
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Pyrazole CH: A singlet is expected for the proton at the C4 position of the pyrazole ring, likely in the range of 7.0-8.0 ppm.
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N-CH₃: Two singlets for the two methyl groups of the N,N-dimethylamide moiety are expected, which may be broadened due to restricted rotation around the C-N amide bond. These would likely appear in the range of 2.8-3.2 ppm.
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NH: A broad singlet for the pyrazole NH proton, typically in the downfield region (>10 ppm).
¹³C NMR Spectroscopy:
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C=O (Amide): A peak in the range of 160-170 ppm.
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Pyrazole Carbons: Peaks corresponding to the C3, C4, and C5 carbons of the pyrazole ring. The C5 carbon, attached to the nitro group, would be significantly downfield.
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N-CH₃: Peaks for the methyl carbons around 35-40 ppm.
Infrared (IR) Spectroscopy:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H (pyrazole) | 3200-3400 (broad) |
| C=O (amide) | 1650-1680 (strong) |
| N-O (nitro) | 1500-1550 and 1300-1350 (strong, asymmetric and symmetric stretching) |
| C-H (aliphatic) | 2850-3000 |
Mass Spectrometry (MS):
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide (C₆H₈N₄O₃, MW: 184.15 g/mol ). Fragmentation patterns would likely involve the loss of the dimethylamino group and the nitro group.
Physicochemical Properties and Reactivity
The presence of the nitro group, a potent electron-withdrawing group, deactivates the pyrazole ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic attack. The amide functionality offers sites for hydrogen bonding, which can influence solubility and interactions with biological targets. The N,N-dimethyl substitution on the amide prevents it from acting as a hydrogen bond donor.
Potential Applications in Drug Discovery
The pyrazole-3-carboxamide scaffold is a key component in many kinase inhibitors and other therapeutic agents.[3] The specific substitution pattern of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide makes it an interesting candidate for screening in various biological assays, particularly in oncology and inflammatory diseases. The nitro group can also serve as a handle for further chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Conclusion
N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide is a molecule with significant potential in medicinal chemistry. This guide has provided a detailed, albeit partially predictive, overview of its molecular structure, a robust synthetic protocol, and expected characterization data. The insights provided herein are intended to facilitate further research and development involving this and related pyrazole derivatives. The combination of the established biological relevance of the pyrazole core with the unique electronic and steric properties imparted by the N,N-dimethyl and nitro substituents makes this compound a valuable tool for chemical biologists and drug discovery scientists.
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